N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)24-13-5-3-4-11(8-13)16(22)21-9-12-10-23-15-7-2-1-6-14(12)15/h1-8,12H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINJRFINZSXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Amide Bond Formation: The final step involves coupling the benzofuran derivative with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide can undergo various types of chemical reactions:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide has several scientific research applications:
Pharmaceuticals: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, while the benzofuran moiety can interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Functional Groups
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn:
- Lipophilicity: The -OCF₃ group increases logP compared to -OCH₃ or -CH₃ analogs, improving lipid membrane penetration.
- Metabolic Stability: Fluorinated groups (e.g., -OCF₃, -CF₃) resist cytochrome P450 oxidation, prolonging half-life .
Biological Activity
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a trifluoromethoxy group and a dihydrobenzofuran moiety. Its molecular formula is CHFNO, and it presents unique physicochemical properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have reported its effectiveness against different cancer cell lines.
- Antibacterial Properties : It has shown potential as an antibacterial agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.
The anticancer properties of this compound are primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has been evaluated against various cancer cell lines, demonstrating significant potency.
Case Studies
- In Vitro Studies : A study reported that the compound inhibited the growth of KARPAS422 cells with an IC value of 12 nM, showcasing its effectiveness in targeting specific cancer types .
- Mechanistic Insights : Further investigations revealed that the compound affects signaling pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent .
Antibacterial Activity
This compound also exhibits antibacterial properties.
Efficacy Against Bacterial Strains
Research has shown that this compound displays significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the compound could be effective in treating bacterial infections, particularly those resistant to conventional antibiotics .
Enzyme Inhibition
The compound's mechanism includes the inhibition of specific enzymes involved in bacterial metabolism and cancer cell proliferation. For instance:
Q & A
Q. What are the key considerations for optimizing the synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., CHCl) for reactions involving trifluoromethyl groups to enhance solubility and reaction efficiency .
- Temperature control : Maintain low temperatures (0–5°C) during coupling reactions to minimize side-product formation, especially with reactive intermediates like acyl chlorides .
- Stoichiometric ratios : Optimize reagent ratios (e.g., 1:1.2 for hydroxylamine derivatives to benzoyl chloride) to maximize yield while reducing excess reagent waste .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the dihydrobenzofuran scaffold and trifluoromethoxy substitution patterns. For example, the methylene protons in the dihydrobenzofuran ring typically resonate at δ 3.8–4.2 ppm .
- Mass Spectrometry (LC–MS) : Employ high-resolution LC–MS to verify molecular weight (e.g., expected [M+H] peak) and detect impurities .
- X-ray Crystallography : If crystalline, analyze single crystals to resolve stereochemistry at the dihydrobenzofuran chiral center .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard assessment : Prioritize evaluating mutagenicity via Ames II testing, as structurally similar anomeric amides show mutagenic potential .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., trifluoromethoxybenzoyl chloride) .
- Decomposition risks : Store the compound at –20°C in amber vials to prevent light- or heat-induced degradation, as DSC data indicate thermal instability in related benzamides .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across assays?
Methodological Answer:
- Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out assay-specific artifacts .
- Structural analogs : Compare activity with analogs (e.g., trifluoromethyl vs. nitro substituents) to identify structure-activity relationships (SAR) influencing discrepancies .
- Metabolic stability : Test for metabolite interference (e.g., CYP450-mediated oxidation of the dihydrobenzofuran ring) using liver microsomes .
Q. What strategies are recommended for designing SAR studies on this compound?
Methodological Answer:
- Systematic substitution : Modify the dihydrobenzofuran methyl group (e.g., ethyl, isopropyl) to probe steric effects on target binding .
- Electron-withdrawing groups : Replace the trifluoromethoxy group with cyano or sulfonyl groups to assess electronic effects on potency .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase domains, guiding rational substitutions .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without inducing cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide nitrogen to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to identify target proteins in cell lysates .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genetic dependencies linked to the compound’s activity .
- Kinase profiling : Test against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to map inhibitory selectivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?
Methodological Answer:
- Proliferation rates : Normalize IC values to cell doubling times, as rapidly dividing cancer lines may overstate toxicity .
- Off-target effects : Use RNA-seq to compare gene expression in primary vs. cancer cells, identifying pathways (e.g., apoptosis, DNA repair) differentially affected .
- Microenvironment factors : Test activity in 3D co-culture models with fibroblasts/immune cells to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
